n-[(Benzyloxy)carbonyl]tyrosylglycinamide
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Overview
Description
N-[(Benzyloxy)carbonyl]tyrosylglycinamide: is an organic compound that belongs to the class of peptides. It is characterized by the presence of a benzyloxycarbonyl group attached to the tyrosine residue, which is further linked to a glycinamide moiety. This compound is often used in peptide synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Benzyloxy)carbonyl]tyrosylglycinamide typically involves the protection of the amino group of tyrosine using benzyl chloroformate, followed by coupling with glycinamide. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-[(Benzyloxy)carbonyl]tyrosylglycinamide undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones.
Reduction: The benzyloxycarbonyl group can be reduced to remove the protecting group.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products:
Oxidation: Formation of quinones.
Reduction: Removal of the benzyloxycarbonyl group to yield the free amine.
Substitution: Formation of substituted amides or thiol derivatives
Scientific Research Applications
N-[(Benzyloxy)carbonyl]tyrosylglycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications in drug design and development.
Industry: Utilized in the production of synthetic peptides and as a reagent in biochemical assays .
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]tyrosylglycinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in peptide synthesis and degradation.
Pathways Involved: It participates in the regulation of protein synthesis and modification pathways, influencing cellular processes such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
- N-Benzyloxycarbonyl-L-tyrosine
- N-Benzyloxycarbonyl-L-proline
- N-Benzyloxycarbonyl-L-cysteine
Comparison: N-[(Benzyloxy)carbonyl]tyrosylglycinamide is unique due to its specific combination of a benzyloxycarbonyl-protected tyrosine residue and a glycinamide moiety. This structure imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable in specialized applications such as peptide synthesis and biochemical research .
Properties
CAS No. |
10128-32-2 |
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Molecular Formula |
C19H21N3O5 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
benzyl N-[1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C19H21N3O5/c20-17(24)11-21-18(25)16(10-13-6-8-15(23)9-7-13)22-19(26)27-12-14-4-2-1-3-5-14/h1-9,16,23H,10-12H2,(H2,20,24)(H,21,25)(H,22,26) |
InChI Key |
QJVFWNHLKIAQAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)N |
Origin of Product |
United States |
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